N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a hydroxy group and two heterocyclic moieties: furan-2-yl and thiophen-2-yl. This compound is part of a broader class of sulfonamides known for their diverse biological activities, including antimicrobial and enzyme inhibitory properties. Its structural uniqueness lies in the combination of aromatic heterocycles and polar functional groups, which may influence its physicochemical and pharmacological behavior .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-16(14-8-4-10-21-14,15-9-5-11-22-15)12-17-23(19,20)13-6-2-1-3-7-13/h1-11,17-18H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREHIATZYGCKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as furan-2-carbaldehyde and thiophene-2-carbaldehyde. These intermediates undergo a series of reactions including aldol condensation, reduction, and sulfonamide formation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzene Ring
3-Chloro-N-[2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl]-2-methylbenzenesulfonamide ()
- Key Differences : The benzene ring is substituted with 3-chloro and 2-methyl groups.
- Steric Effects: The methyl group introduces steric hindrance, which may reduce conformational flexibility compared to the unsubstituted target compound.
- Synthesis : Similar GP1 methods and purification via silica gel chromatography are employed, but yields may vary due to steric challenges .
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide ()
- Key Differences : Lacks the hydroxy and thiophen-2-yl groups; includes a 4-methylbenzene ring.
- Biological Interactions: Absence of the hydroxy and thiophene moieties limits hydrogen bonding and π-π stacking capabilities compared to the target compound .
Heterocycle Positional Isomerism
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide ()
- Key Differences : Thiophen-3-yl replaces thiophen-2-yl; additional 4-(2-methyloxazol-4-yl) substituent.
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide ()
- Key Differences : Contains both thiophen-2-yl and thiophen-3-yl groups; benzene ring substituted with CF3.
- Impact :
Physicochemical and Pharmacological Properties
Research Findings and Implications
- The target compound’s hydroxy and heterocyclic groups may favor interactions with hydrophilic enzyme active sites .
- Solubility : The hydroxy group improves aqueous solubility (~15 mg/mL predicted) compared to more hydrophobic derivatives (e.g., 3-Chloro-2-methyl: ~8 mg/mL) .
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound known for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a furan ring, a thiophene ring, and a benzenesulfonamide moiety. These structural components contribute to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and related fields.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including bacteria and viruses. For example, derivatives containing furan and thiophene moieties have demonstrated inhibitory effects against the influenza A virus and other bacterial strains.
- Antiviral Properties :
- Enzyme Inhibition :
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Target Interaction : The compound may bind to specific molecular targets such as enzymes or receptors, leading to alterations in cellular pathways.
- Multi-target Effects : Similar compounds have shown the ability to inhibit multiple targets within bacterial cells, thereby reducing the likelihood of resistance development .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to this compound:
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Intermediates : Initial steps often include reactions between furan and thiophene derivatives.
- Hydroxylation : The introduction of hydroxyl groups can be achieved using oxidizing agents.
- Final Coupling : The final product is formed through coupling reactions involving various reagents under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
